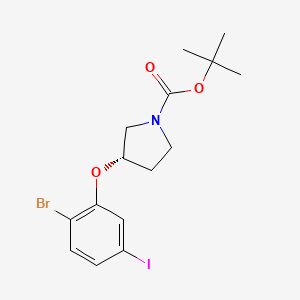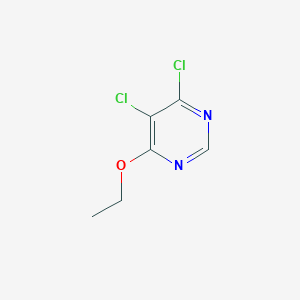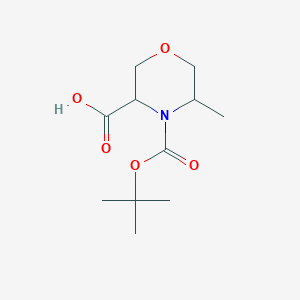![molecular formula C14H8BrClN2O2 B11777048 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide, typically involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method involves the cyclization of 2-aminophenol with carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of catalysts such as metal catalysts or nanocatalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives can be scaled up using various methods. One practical approach involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoxazole derivatives .
科学的研究の応用
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
特性
分子式 |
C14H8BrClN2O2 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC名 |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-2-3-10(16)9(6-8)14-18-11-5-7(13(17)19)1-4-12(11)20-14/h1-6H,(H2,17,19) |
InChIキー |
CHHFTTDLJYMIJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C3=C(C=CC(=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)
![Thieno[2,3-d]thiazole](/img/structure/B11776972.png)

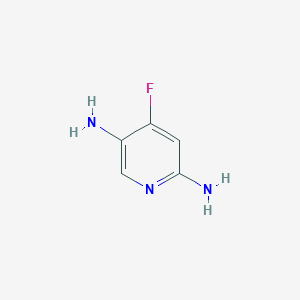


![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
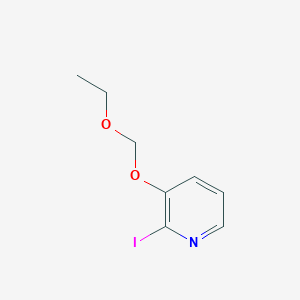
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
